arabidopside B

Description

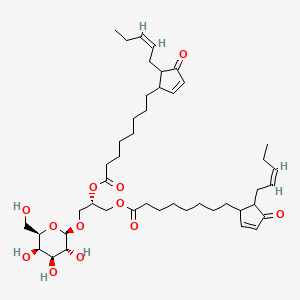

Arabidopside B is a galactolipid-derived oxylipin predominantly found in Arabidopsis thaliana. It belongs to a class of oxidized monogalactosyldiacylglycerols (MGDGs) characterized by esterified oxylipin chains, specifically oxidized fatty acids such as 12-oxo-phytodienoic acid (OPDA) or dinor-OPDA (dnOPDA) . This compound (m/z 825.4698) has been implicated in plant stress responses, acting as a reservoir for slow OPDA release, a precursor to jasmonates critical for defense signaling . It also exhibits inhibitory effects on root growth, suggesting a regulatory role in developmental processes .

Properties

Molecular Formula |

C45H70O12 |

|---|---|

Molecular Weight |

803 g/mol |

IUPAC Name |

[(2S)-2-[8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoate |

InChI |

InChI=1S/C45H70O12/c1-3-5-13-21-35-32(25-27-37(35)47)19-15-9-7-11-17-23-40(49)54-30-34(31-55-45-44(53)43(52)42(51)39(29-46)57-45)56-41(50)24-18-12-8-10-16-20-33-26-28-38(48)36(33)22-14-6-4-2/h5-6,13-14,25-28,32-36,39,42-46,51-53H,3-4,7-12,15-24,29-31H2,1-2H3/b13-5-,14-6-/t32?,33?,34-,35?,36?,39-,42+,43+,44-,45-/m1/s1 |

InChI Key |

SYJOSMLJXIQXFJ-BIZWRPQDSA-N |

Isomeric SMILES |

CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCC3C=CC(=O)C3C/C=C\CC |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCC3C=CC(=O)C3CC=CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Arabidopsides are classified based on their oxidation patterns and acyl chain configurations:

- Arabidopside A: Oxidized MGDG with two OPDA/dnOPDA chains (m/z 795.4602) .

- Arabidopside B: Oxidized MGDG with distinct OPDA/dnOPDA configuration (m/z 825.4698) .

- Arabidopside D : Oxidized digalactosyldiacylglycerol (DGDG) with OPDA chains .

- Arabidopside E : Oxidized acyl-MGDG with three OPDA chains (tri-OPDA) .

- Arabidopside G: Triply oxidized MGDG with OPDA/dnOPDA chains .

Key structural differences arise from the number of galactose units (MGDG vs. DGDG), acyl chain oxidation states, and the presence of additional acyl groups (e.g., arabidopside E’s tri-OPDA structure).

Analytical Characteristics

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) parameters highlight differences in ionization efficiency and resolution:

| Compound | Mass Resolution | Recovery (%) | Capillary Voltage (V) |

|---|---|---|---|

| Arabidopside A | 1,585 | 81.5 | -4,500 |

| This compound | 2,051 | 109 | -4,500 |

| Arabidopside D | 1,975 | 70.7 | -4,500 |

| Arabidopside E | 2,143 | 108 | -4,500 |

| Arabidopside G | 2,199 | 89.4 | -4,500 |

This compound exhibits the highest recovery (109%) among MGDG-derived arabidopsides, suggesting superior stability or extraction efficiency in acetonitrile:water matrices . Its mass resolution (2,051) is intermediate, reflecting structural complexity between arabidopsides A and E/G .

Stress Response Dynamics

- Wounding vs. D2O Stress : this compound abundance increases marginally under 35% D2O stress (p < 0.05) but surges significantly post-wounding . Comparatively, arabidopside D shows prolonged elevation under both conditions .

- Mutant Studies : In lox2-1 mutants, this compound is undetectable in unwounded tissues but accumulates weakly in wounded leaves, unlike arabidopside D, which remains stable distal to wounds .

Q & A

Q. How can arabidopside B be quantified in plant tissues using liquid chromatography-mass spectrometry (LC-MS)?

this compound is quantified via LC-electrospray ionization ion trap mass spectrometry (LC-ESI-IT-MS) with optimized parameters for ionization efficiency and resolution. Key settings include a capillary voltage of −4500 V, nebulizer pressure at 50 psi, and dry gas flow at 10 L min⁻¹. Quantification ions are selected based on mass resolution (e.g., 2,051 for this compound), and data is processed using specialized software to ensure accuracy .

Q. What is the biochemical role of this compound in the jasmonic acid (JA) pathway?

this compound functions as a galactolipid-bound oxylipin that serves as a reservoir for free 12-oxo-phytodienoic acid (OPDA), a precursor for JA biosynthesis. Upon wounding, this compound undergoes hydrolysis by galactolipases, releasing OPDA for JA synthesis in chloroplasts and peroxisomes. This mechanism links membrane lipid remodeling to systemic JA signaling .

Q. How does mechanical wounding influence this compound accumulation in Arabidopsis thaliana?

Wounding triggers a rapid 300-fold increase in this compound levels within 3 minutes in locally damaged leaves, as shown in semi-quantitative LC-MS analyses. Distal leaves exhibit a 2–4-fold rise, suggesting its role in both local and systemic stress responses .

Q. What chromatographic parameters optimize the separation of this compound from other oxylipins?

Reverse-phase chromatography with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) effectively separates this compound from structurally similar compounds like arabidopside A and D. Supplemental Table 1 in LC-MS studies provides class-specific optimization details .

Q. What structural features distinguish this compound from other arabidopsides?

this compound is a monogalactosyldiacylglycerol (MGDG) etherified with OPDA at the sn-1 position. It differs from arabidopside A in fatty acid composition (36:6 vs. 34:6 MGDG backbone) and exhibits unique mass spectral signatures, such as distinct fragmentation patterns and normalized abundance trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound abundance data across studies?

Discrepancies may arise from variations in plant growth conditions, wounding protocols, or MS ionization efficiency. Normalizing data to internal standards (e.g., deuterated analogs) and reporting mass resolution values (e.g., 2,051 for this compound) enhance cross-study comparability. Additionally, validating findings with lox2-1 mutants can isolate LOX-2-specific effects .

Q. What experimental designs are optimal for studying this compound’s temporal dynamics post-wounding?

High-resolution time-course experiments (e.g., 0–30 min intervals) using LC-ESI-IT-MS are critical. Include controls for OPDA and JA levels, and use Arabidopsis mutants (e.g., pxa1) to assess peroxisomal transport dependencies. Local vs. distal leaf sampling clarifies systemic signaling mechanisms .

Q. How does LOX-2 contribute to this compound synthesis, and how can this be experimentally validated?

LOX-2 catalyzes the oxygenation of α-linolenic acid, generating hydroperoxy intermediates necessary for this compound formation. Use lox2-1 mutants to compare this compound levels with wild-type plants under wounding. Complement with LC-MS/MS to quantify OPDA-JA flux in mutant backgrounds .

Q. What methodological challenges arise when detecting this compound alongside other oxidized galactolipids?

Co-elution of this compound with arabidopside E or G can occur due to similar retention times. Mitigate this by adjusting collision energy in MS/MS (e.g., 30–50 eV) to isolate unique fragment ions. Class-specific optimization of capillary voltage and drying gas flow improves selectivity .

Q. How can mass spectrometry imaging (MSI) advance structural elucidation of this compound in plant tissues?

MSI with in vivo deuterium oxide (D₂O) labeling enables spatial tracking of this compound hydrolysis and OPDA release. Normalized abundance plots (e.g., MGDG 36:6 vs. This compound) combined with principal component analysis (PCA) can reveal tissue-specific lipid remodeling dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.